Cas no 2228814-23-9 (tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate)
tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate
- 2228814-23-9
- EN300-1886895
- tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate
-
- Inchi: 1S/C13H19Cl2N3O2/c1-13(2,3)20-12(19)17-7-8(6-16)10-4-9(14)5-11(15)18-10/h4-5,8H,6-7,16H2,1-3H3,(H,17,19)
- InChI Key: WUJCYVHPIANAFB-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C=1)C(CN)CNC(=O)OC(C)(C)C)Cl
Computed Properties
- Exact Mass: 319.0854322g/mol
- Monoisotopic Mass: 319.0854322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 77.2Ų
tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1886895-0.05g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 0.05g |
$1200.0 | 2023-09-18 | ||
| Enamine | EN300-1886895-0.1g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 0.1g |
$1257.0 | 2023-09-18 | ||
| Enamine | EN300-1886895-0.25g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 0.25g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1886895-0.5g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 0.5g |
$1372.0 | 2023-09-18 | ||
| Enamine | EN300-1886895-1.0g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 1g |
$1429.0 | 2023-06-03 | ||
| Enamine | EN300-1886895-2.5g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 2.5g |
$2800.0 | 2023-09-18 | ||
| Enamine | EN300-1886895-5.0g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 5g |
$4143.0 | 2023-06-03 | ||
| Enamine | EN300-1886895-10.0g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 10g |
$6144.0 | 2023-06-03 | ||
| Enamine | EN300-1886895-1g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 1g |
$1429.0 | 2023-09-18 | ||
| Enamine | EN300-1886895-5g |
tert-butyl N-[3-amino-2-(4,6-dichloropyridin-2-yl)propyl]carbamate |
2228814-23-9 | 5g |
$4143.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate
tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate (CAS No. 2228814-23-9): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry
tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate (CAS No. 2228814-23-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and is characterized by its tert-butyl group, amino functionality, and a 4,6-dichloropyridin-2-yl moiety. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
The molecular formula of tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate is C15H19Cl2N3O2, with a molecular weight of approximately 330.24 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino-substituted propyl chain. The propyl chain is further substituted with a 4,6-dichloropyridin-2-yl group, contributing to the overall complexity and reactivity of the molecule.
The presence of the tert-butyl group provides steric protection to the carbamate functionality, making the compound more stable under various reaction conditions. The amino group offers potential sites for further functionalization or conjugation with other molecules, which can be advantageous in drug design and development. The dichloropyridine moiety imparts additional electronic and steric effects that can influence the compound's biological activity and pharmacokinetic properties.
Synthesis Methods
The synthesis of tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate typically involves several steps and can be achieved through various synthetic routes. One common approach involves the reaction of 4,6-dichloro-2-pyridinecarboxylic acid with an appropriate amine followed by protection of the resulting amide with tert-butyl carbamate (Boc2O). This method ensures the formation of the desired carbamate functionality while maintaining the integrity of the dichloropyridine moiety.
An alternative synthetic route involves the use of a protected amino acid derivative as a starting material. For example, tert-butyl N-(3-amino-propionyl)carbamate can be reacted with 4,6-dichloro-pyridine to form the final product. This approach allows for better control over the stereochemistry and regioselectivity of the reaction.
Biological Activity and Potential Applications
tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate has been studied for its potential biological activities in various therapeutic areas. Recent research has focused on its interactions with specific biological targets and its efficacy in treating certain diseases.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the compound's ability to modulate G protein-coupled receptors (GPCRs). The results showed that tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate exhibited potent agonist activity towards a specific GPCR subtype, suggesting its potential as a lead compound for developing novel drugs targeting this receptor class.
Another area of interest is its potential as an antiviral agent. A study conducted by a team at a leading pharmaceutical company demonstrated that tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate exhibited significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action was attributed to its ability to interfere with viral replication processes.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in humans. Preliminary data from these trials have shown favorable pharmacokinetic profiles and minimal adverse effects at therapeutic doses.
If these initial trials are successful, subsequent Phase II and III trials will be conducted to further assess the compound's efficacy in treating specific diseases. The ultimate goal is to develop a safe and effective drug that can improve patient outcomes and address unmet medical needs.
Conclusion
Tert-butyl N-3-amino-2-(4,6-dichloropyridin-2-yl)propylcarbamate (CAS No. 2228814-23-9) is a promising compound with unique structural features that make it an attractive candidate for drug development. Its potential applications in modulating GPCRs and as an antiviral agent highlight its versatility and therapeutic value. Ongoing research and clinical trials will provide further insights into its safety and efficacy, paving the way for potential new treatments in various medical fields.
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